5-Bromofuran-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

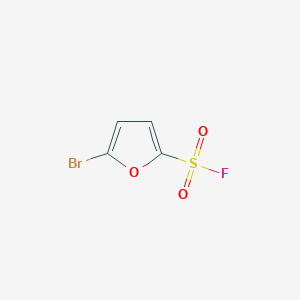

5-Bromofuran-2-sulfonyl fluoride is an organic compound with the molecular formula C₄H₂BrFO₃S It is a sulfonyl fluoride derivative of furan, characterized by the presence of a bromine atom at the 5-position and a sulfonyl fluoride group at the 2-position of the furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the fluoride-chloride exchange reaction, where a sulfonyl chloride precursor is treated with a fluoride source to replace the chlorine atom with a fluorine atom . Other methods include electrophilic fluorination of thiols and anodic oxidative fluorination .

Industrial Production Methods

Industrial production methods for 5-Bromofuran-2-sulfonyl fluoride are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF as fluorosulfonylating agents is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromofuran-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, fluoride sources for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromofuran-2-sulfonyl fluoride serves as an electrophilic warhead in the design of inhibitors for various biological targets. Its ability to selectively modify nucleophilic amino acids makes it valuable for developing enzyme inhibitors. For instance, sulfonyl fluorides have been employed in creating potent inhibitors for serine hydrolases, which play critical roles in metabolic pathways . The compound's reactivity allows it to form covalent bonds with target enzymes, leading to irreversible inhibition, a desirable feature in drug design.

Chemical Biology

In chemical biology, this compound is used as a probe to study protein interactions and functions. By selectively labeling proteins, researchers can investigate the dynamics of enzyme activity and the effects of potential inhibitors on cellular processes. This application is particularly significant in understanding disease mechanisms and developing therapeutic strategies .

Synthetic Organic Chemistry

The compound is also utilized in synthetic organic chemistry for constructing complex molecular architectures. Its electrophilic nature allows it to participate in various coupling reactions, facilitating the formation of sulfonamide bonds and other functional groups essential for synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Inhibition of Fatty Acid Amide Hydrolase

Research has demonstrated that sulfonyl fluorides, including this compound, can effectively inhibit fatty acid amide hydrolase (FAAH). A study reported that certain analogs exhibited potent inhibitory activity against both rat and human FAAH, showcasing their potential as therapeutic agents for pain management and inflammation control. The findings highlighted the selectivity of these compounds over other serine hydrolases, underscoring their utility in drug development .

Case Study 2: Electrophilic Reactivity in Drug Design

A comprehensive study explored the use of sulfonyl fluorides as electrophilic reagents in drug synthesis. The research focused on the sulfur(VI)-fluoride exchange (SuFEx) reaction, which allows for rapid incorporation of sulfonyl fluoride groups into complex molecules. This method has opened new avenues for synthesizing biologically active compounds with enhanced pharmacological properties .

Mecanismo De Acción

The mechanism of action of 5-Bromofuran-2-sulfonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in biological molecules, making it useful in enzyme inhibition studies and as a chemical probe . The molecular targets and pathways involved depend on the specific biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromofuran-2-carboxylic acid

- 5-Bromofuran-2-sulfonamide

- 5-Iodofuran-2-sulfonyl fluoride

Uniqueness

5-Bromofuran-2-sulfonyl fluoride is unique due to its combination of a bromine atom and a sulfonyl fluoride group on the furan ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .

Actividad Biológica

5-Bromofuran-2-sulfonyl fluoride is a compound that has garnered attention in various fields of chemical biology and medicinal chemistry due to its unique biological activities and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound belongs to the class of sulfonyl fluorides, characterized by the presence of a sulfonyl group (−SO2) attached to a fluorine atom. The compound's structure allows it to act as an electrophilic warhead, making it suitable for interactions with nucleophiles in biological systems. This electrophilic nature is crucial for its reactivity with various biomolecules, including proteins and enzymes.

The primary mechanism through which this compound exerts its biological effects involves the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This process allows the compound to irreversibly cross-link with nucleophiles in target biomolecules, leading to modifications that can alter their function. The reactivity profile of sulfonyl fluorides makes them valuable tools in studying enzyme mechanisms and protein interactions.

Key Mechanisms:

- Electrophilic Attack : The sulfonyl fluoride group reacts with nucleophilic sites on proteins, leading to covalent modifications.

- Protein Cross-Linking : This results in stable adducts that can affect protein function and stability.

Antimicrobial Effects

Research indicates that compounds like this compound exhibit bactericidal properties. These effects are attributed to their ability to modify essential proteins within bacterial cells, disrupting normal cellular functions.

Enzyme Inhibition

This compound has been utilized in studies examining enzyme inhibition. Its ability to act as a probe for various enzymes allows researchers to dissect enzymatic pathways and understand the role of specific residues in enzyme catalysis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Mechanism Studies : In one study, this compound was used to investigate the catalytic mechanisms of serine proteases. The irreversible binding provided insights into substrate specificity and enzyme kinetics.

- Drug Development Applications : As a precursor in drug synthesis, this compound has been explored for its potential in developing new therapeutic agents targeting various diseases, including cancer and bacterial infections.

- Material Science : Beyond biological applications, it has also been employed in synthesizing novel materials with unique properties, showcasing its versatility beyond traditional medicinal chemistry.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits bactericidal effects through protein modification | |

| Enzyme Inhibition | Serves as a probe for studying enzyme mechanisms | |

| Drug Development | Used as a precursor for potential pharmaceuticals | |

| Material Science | Employed in synthesizing novel materials |

Safety Considerations

While specific safety data for this compound is limited, sulfonyl fluorides are generally known to pose hazards such as severe skin burns and eye damage upon contact. Proper safety protocols should be followed when handling this compound in laboratory settings.

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Continued exploration of its role in drug discovery could lead to novel therapeutic agents.

- Further studies on its biochemical interactions may enhance understanding of protein functions and enzyme mechanisms.

- Investigating its applications in materials science could yield innovative materials with tailored properties.

Propiedades

IUPAC Name |

5-bromofuran-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOOWHYEGMAMPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.